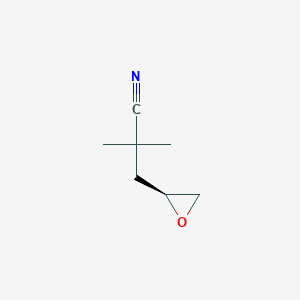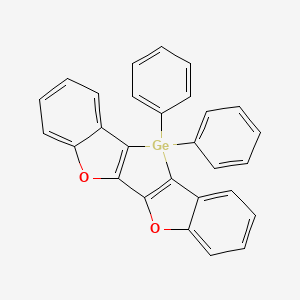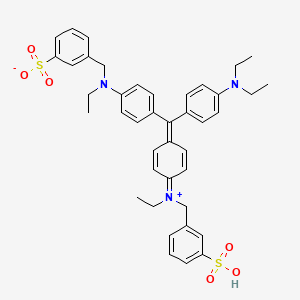
Methyl nonanimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl nonanimidate is an organic compound belonging to the class of fatty acid methyl esters. These compounds are characterized by a fatty acid that is esterified with a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl nonanimidate can be synthesized through the esterification of nonanoic acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of nonanoic acid with methanol in the presence of a strong acid catalyst. The reaction mixture is heated to a specific temperature to achieve optimal conversion rates. The product is then purified through distillation to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl nonanimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonanoic acid.
Reduction: It can be reduced to form nonanol.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nonanoic acid.
Reduction: Nonanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl nonanimidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: It is used in the study of lipid metabolism and as a model compound for studying ester hydrolysis.
Industry: It is used as a solvent and as an intermediate in the production of fragrances and flavors.
Mécanisme D'action
Methyl nonanimidate can be compared with other fatty acid methyl esters, such as methyl octanoate and methyl decanoate. These compounds share similar chemical properties but differ in their chain lengths, which can affect their physical properties and reactivity. This compound is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity, making it suitable for various applications.
Comparaison Avec Des Composés Similaires
- Methyl octanoate
- Methyl decanoate
- Methyl laurate
Propriétés
Formule moléculaire |
C10H21NO |
|---|---|
Poids moléculaire |
171.28 g/mol |
Nom IUPAC |
methyl nonanimidate |
InChI |
InChI=1S/C10H21NO/c1-3-4-5-6-7-8-9-10(11)12-2/h11H,3-9H2,1-2H3 |
Clé InChI |
WQDVZXSVWZMSGO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-2,4-diamino-1-((3aR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)butan-1-one](/img/structure/B12959682.png)
![4-Chloro-9-methylpyrrolo[1,2-a]quinoxaline](/img/structure/B12959690.png)





![7-Fluorobenzo[d]isoxazol-5-amine](/img/structure/B12959742.png)
![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-8-ol](/img/structure/B12959747.png)

![(2-Phenylbenzo[d]oxazol-6-yl)boronic acid](/img/structure/B12959755.png)


